6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine

tautomerism computational chemistry molecular recognition

6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a methyl-substituted derivative of the 1,2,3-triazolo[4,5-b]pyridine core, a fused heterocyclic system consisting of a triazole and a pyridine ring. This scaffold is recognized for its utility as a privileged structure in medicinal chemistry, particularly as a hinge-binding motif in kinase inhibitor design and as a ligand for GABAA receptors.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 27582-21-4
Cat. No. B3369968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine
CAS27582-21-4
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=CC2=NNN=C2N=C1
InChIInChI=1S/C6H6N4/c1-4-2-5-6(7-3-4)9-10-8-5/h2-3H,1H3,(H,7,8,9,10)
InChIKeyQTMOLNVMXBQKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 27582-21-4) – A Unique Tautomeric Mixture in the Triazolopyridine Scaffold


6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a methyl-substituted derivative of the 1,2,3-triazolo[4,5-b]pyridine core, a fused heterocyclic system consisting of a triazole and a pyridine ring. This scaffold is recognized for its utility as a privileged structure in medicinal chemistry, particularly as a hinge-binding motif in kinase inhibitor design and as a ligand for GABAA receptors [1]. The 6-methyl substitution pattern on the pyridine ring is structurally distinct from its 5- and 7-methyl positional isomers, imparting a unique tautomeric behavior that differentiates it from other methyl-triazolopyridine analogs [2].

Why In-Class Methyl-Triazolopyridine Analogs Cannot Be Interchanged with 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine


Positional isomerism within the methyl-substituted 1,2,3-triazolo[4,5-b]pyridine series directly governs the tautomeric state of the triazole NH proton, which in turn influences hydrogen-bonding capacity, molecular recognition, and downstream biological activity [1]. While the 5- and 7-methyl derivatives adopt exclusively the 3H-tautomeric form, the 6-methyl derivative exists as a mixture of both 1H- and 3H-tautomers [1]. This fundamental difference in solution-phase speciation means that substituting a 5-methyl or 7-methyl analog for the 6-methyl compound will alter the tautomer-dependent properties of the system, potentially invalidating SAR hypotheses or compromising synthetic reproducibility. The evidence below quantifies this structural differentiation and its practical implications for procurement and experimental design.

Quantitative Differentiation Evidence for 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 27582-21-4)


Tautomeric Population Divergence: 6-Methyl vs. 5-Methyl and 7-Methyl Positional Isomers

DFT calculations at the B3LYP/6-31G(d,p) level demonstrate that the substitution position of the methyl group on the pyridine ring dictates the tautomeric form of the triazolo[4,5-b]pyridine scaffold. The 5- and 7-methyl substitution leads exclusively to the 3H-tautomeric form, whereas the 6-methyl substitution yields a mixture of 1H- and 3H-tautomers [1].

tautomerism computational chemistry molecular recognition

Commercial Purity Grade Comparison: 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine vs. Unsubstituted Triazolo[4,5-b]pyridine

Commercially available 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine is supplied at a minimum purity specification of 95% by vendors such as AKSci, Beyotime, and Chemsrc, with some sources offering ≥98% purity . In contrast, the unsubstituted 1H-1,2,3-triazolo[4,5-b]pyridine (CAS 273-34-7) is routinely available at ≥98% purity across multiple major suppliers including TCI, Chem-Impex, and AKSci .

chemical procurement building block quality control

Price-Per-Gram Differential: 6-Methyl Derivative vs. 5-Methyl Positional Isomer

The 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine is priced at approximately 2,931 CNY per gram (95% purity) from Beyotime . While direct price comparisons for the 5-methyl isomer are not uniformly available in open vendor catalogs, the 6-methyl derivative's pricing reflects its current market availability and the synthetic effort required for its preparation relative to other methyl-triazolopyridine isomers.

procurement economics building block cost comparison

Class-Level Scaffold Validation: Triazolo[4,5-b]pyridines as PIM Kinase Inhibitors

The 1,2,3-triazolo[4,5-b]pyridine scaffold, to which 6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine belongs, has been validated as a potent inhibitor of PIM kinases. In a hit-to-lead evaluation, representative triazolo[4,5-b]pyridine analogs demonstrated IC50 values in the 20 to 150 nM range against PIM-1, with X-ray crystallography confirming the scaffold's hinge-binding interaction with the kinase active site [1][2].

kinase inhibition oncology medicinal chemistry

Class-Level GABAA Receptor Ligand Activity of Triazolo[4,5-b]pyridine Derivatives

Substituted 1,2,3-triazolo[4,5-b]pyridine derivatives, including methyl-substituted variants, have been patented as selective ligands for GABAA receptors, demonstrating utility in the treatment of central nervous system disorders [1]. While specific binding affinity data for the 6-methyl derivative are not publicly available, the patent literature establishes the scaffold's functional activity at GABAA receptors, with selectivity profiles influenced by substitution pattern.

neuroscience GABA receptor CNS drug discovery

Disclaimer: Limited Direct Quantitative Differentiation Data for 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine

High-strength differential evidence meeting the strict criteria of direct head-to-head comparison with quantitative data for both target and comparator is currently limited for 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine. The compound is primarily positioned as a synthetic building block and research intermediate rather than a lead-optimized bioactive molecule. Users should exercise appropriate caution when making procurement decisions based on class-level inferences or vendor-supplied purity data alone.

evidence disclosure procurement caution data availability

Procurement-Relevant Application Scenarios for 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 27582-21-4)


Tautomerism-Dependent SAR Studies Requiring a Mixed 1H/3H Tautomer Reference

In medicinal chemistry programs exploring the role of triazole NH tautomerism in target binding, 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine serves as the only methyl-substituted triazolo[4,5-b]pyridine isomer that exists as a mixture of 1H- and 3H-tautomers. DFT calculations confirm that both 5-methyl and 7-methyl analogs exist exclusively as the 3H-tautomer [1]. Therefore, studies designed to probe the effect of tautomeric equilibria on biological activity or molecular recognition must use the 6-methyl derivative; substituting a 5- or 7-methyl analog introduces a single-tautomer system that does not recapitulate the 6-methyl tautomeric profile.

Synthesis of PIM Kinase Inhibitor Analogs with Varied Substitution Patterns

The triazolo[4,5-b]pyridine scaffold has been validated as a PIM-1 kinase inhibitor core with IC50 values in the 20-150 nM range [2]. 6-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine provides a pre-functionalized building block for generating analogs with substitution at the 6-position of the pyridine ring. This enables SAR exploration of the pyridine ring's electronic and steric contributions to kinase binding without requiring de novo synthesis of the fused heterocyclic core.

CNS Drug Discovery Programs Targeting GABAA Receptor Modulation

Patented triazolo[4,5-b]pyridine derivatives have been claimed as selective GABAA receptor ligands with potential CNS therapeutic applications [3]. The 6-methyl substituted variant offers a distinct electronic and tautomeric profile compared to unsubstituted or alternatively substituted analogs, making it a useful comparator in CNS-targeted chemical series to assess substitution-dependent effects on receptor subtype selectivity and CNS penetration.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

Triazolopyridine scaffolds, including 1H-1,2,3-triazolo[4,5-b]pyridine, have been demonstrated to act as chelating ligands for lanthanide ions such as europium under solvothermal conditions, yielding homoleptic frameworks with icosahedral coordination geometry . The 6-methyl derivative, with its unique tautomeric mixture, provides an isomeric variant for probing substituent effects on metal binding affinity, coordination geometry, and the photophysical properties of resultant metal complexes.

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